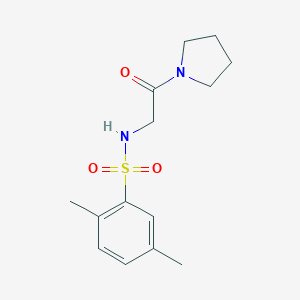

2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

Overview

Description

2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with dimethyl groups and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-oxo-2-pyrrolidin-1-ylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the sulfonamide group to other functional groups.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonyl chlorides, while reduction could produce amines or alcohols.

Scientific Research Applications

2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: The compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzymes or interfering with protein-protein interactions. The pyrrolidinone moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2,5-dimethylbenzenesulfonamide: Lacks the pyrrolidinone moiety, which may reduce its biological activity.

N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide: Similar structure but without the dimethyl groups, which could affect its chemical reactivity and binding properties.

2,5-dimethyl-N-(2-hydroxyethyl)benzenesulfonamide: Contains a hydroxyethyl group instead of the pyrrolidinone moiety, potentially altering its solubility and biological activity.

Uniqueness

2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is unique due to the combination of its sulfonamide, dimethyl, and pyrrolidinone groups. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Biological Activity

2,5-Dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article synthesizes available research findings on the biological activity of this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The compound belongs to a class of sulfonamides that incorporate a pyrrolidinone moiety, which is often associated with various pharmacological activities. The synthesis typically involves multi-step organic reactions, including the formation of the pyrrolidinone ring through cyclization reactions and subsequent modifications to introduce the sulfonamide group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. Key findings include:

- Cell Viability Studies : In vitro assays using A549 human lung adenocarcinoma cells demonstrated that compounds with similar structures exhibited significant cytotoxic effects. For instance, one study noted that certain derivatives reduced cell viability to approximately 66% compared to controls when treated at a concentration of 100 µM for 24 hours .

- Structure-Activity Relationship : The activity was found to be structure-dependent. Compounds with free amino groups showed enhanced anticancer activity compared to those with acetylamino fragments. Notably, bis-hydrazone derivatives exhibited the highest potency .

Antimicrobial Activity

The antimicrobial properties of this compound and its analogs have also been investigated:

- Efficacy Against Multidrug-resistant Strains : Studies indicated promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. In particular, certain derivatives demonstrated selective activity against strains resistant to common antibiotics like linezolid .

- Minimum Inhibitory Concentrations (MIC) : The MIC values for similar compounds were reported in various studies. For example, a derivative showed an MIC of 187 µg/ml against Escherichia coli and 220 µg/ml against Klebsiella pneumoniae, indicating significant antibacterial potential .

Data Summary

| Activity Type | Tested Compound | Target Cell/Pathogen | MIC (µg/ml) | Remarks |

|---|---|---|---|---|

| Anticancer | A549 Cells | Human Lung Adenocarcinoma | N/A | Reduced viability to 66% at 100 µM |

| Antimicrobial | E. coli | Bacterial Pathogen | 187 | Effective against multidrug-resistant strains |

| Antimicrobial | K. pneumoniae | Bacterial Pathogen | 220 | Significant activity observed |

| Antimicrobial | S. aureus | Bacterial Pathogen | >1000 | Zone of inhibition: 4.4 mm |

Case Studies

- Anticancer Study : A study characterized several derivatives' anticancer properties using A549 cells, revealing that compounds with specific structural features exhibited enhanced cytotoxicity while maintaining low toxicity towards non-cancerous cells .

- Antimicrobial Study : Another investigation focused on the antimicrobial efficacy of various compounds against clinically significant pathogens, demonstrating that certain derivatives could effectively inhibit growth in resistant strains, highlighting their potential as therapeutic agents in treating infections caused by resistant bacteria .

Properties

IUPAC Name |

2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-11-5-6-12(2)13(9-11)20(18,19)15-10-14(17)16-7-3-4-8-16/h5-6,9,15H,3-4,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZXHSWEBZOANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801328861 | |

| Record name | 2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

690246-04-9 | |

| Record name | 2,5-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.